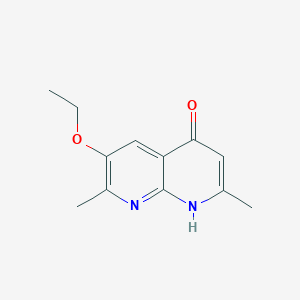
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol, also known as EMDN, is a heterocyclic compound that has attracted considerable attention in scientific research due to its unique properties. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. EMDN has potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Mecanismo De Acción
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol inhibits DHODH, which is a key enzyme involved in the de novo biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol disrupts the production of DNA and RNA, leading to cell death. This mechanism of action makes 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol a promising candidate for cancer therapy, as cancer cells require a high rate of nucleotide synthesis for their rapid proliferation.
Efectos Bioquímicos Y Fisiológicos
In addition to its antiproliferative, immunosuppressive, and antiviral effects, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to reduce oxidative stress and protect against cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol in lab experiments is its potent inhibitory activity against DHODH, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol.
Direcciones Futuras
There are several potential future directions for research on 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol. One area of interest is the development of 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol-based therapies for cancer and autoimmune disorders. Another area of research is the identification of new targets for 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol, which could expand its therapeutic potential. Additionally, the development of new synthesis methods and formulations of 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol could improve its efficacy and safety for clinical use.
Métodos De Síntesis
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol can be synthesized using a variety of methods, including the reaction of 2,7-dimethyl-1,8-naphthyridine-4-carboxylic acid with ethyl chloroformate and ethanol. Other methods involve the use of different reagents and solvents, such as sodium hydride and dimethylformamide.
Aplicaciones Científicas De Investigación
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has also been found to have immunosuppressive effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have antiviral activity against several viruses, including hepatitis C and dengue virus.
Propiedades
Número CAS |
151099-27-3 |
|---|---|
Nombre del producto |
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol |
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
6-ethoxy-2,7-dimethyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-11-6-9-10(15)5-7(2)13-12(9)14-8(11)3/h5-6H,4H2,1-3H3,(H,13,14,15) |
Clave InChI |
KGLPWQYXOHFIAB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C2C(=C1)C(=O)C=C(N2)C)C |
SMILES canónico |
CCOC1=C(N=C2C(=C1)C(=O)C=C(N2)C)C |
Sinónimos |
1,8-Naphthyridin-4-ol,6-ethoxy-2,7-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



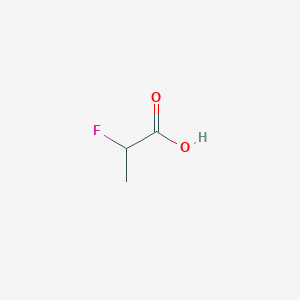
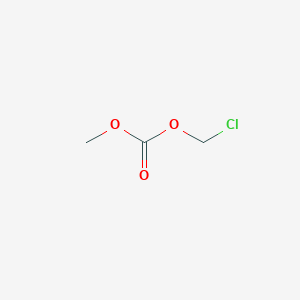
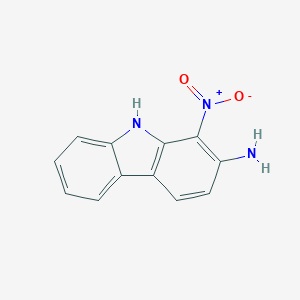
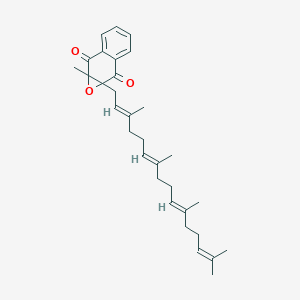
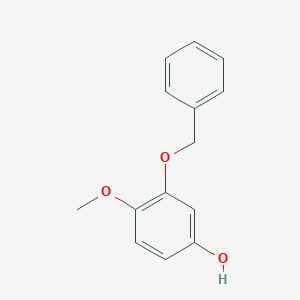
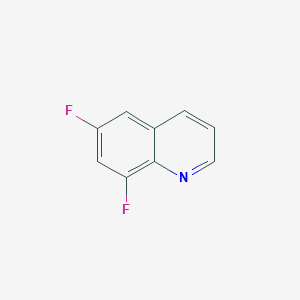
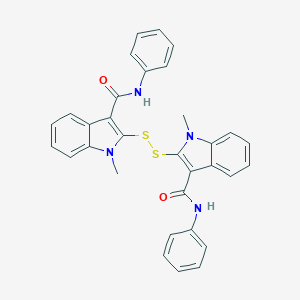
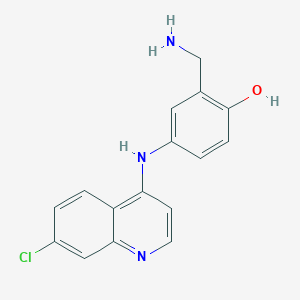
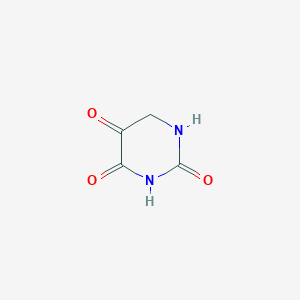
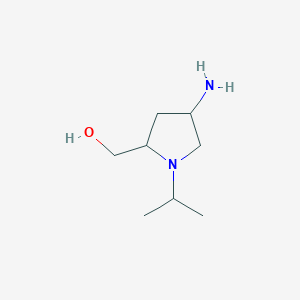
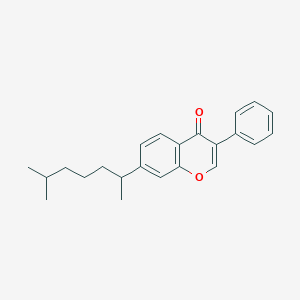
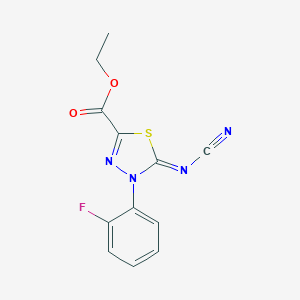
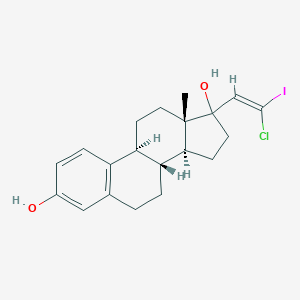
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)